molecular formula C9H17N B087930 (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane CAS No. 13218-10-5

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane

Cat. No. B087930
CAS RN: 13218-10-5
M. Wt: 139.24 g/mol
InChI Key: IMXCYDBCCRSUJB-JVHMLUBASA-N
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Description

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane, also known as DMABO, is a bicyclic amine that has been widely studied for its potential applications in the field of medicinal chemistry. DMABO is a chiral compound, meaning that it exists in two mirror-image forms, known as enantiomers. The (2R,6S) enantiomer of DMABO has been found to exhibit interesting pharmacological properties, making it a subject of significant research interest.

Mechanism Of Action

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane acts as an SSRI by binding to the serotonin transporter protein, which is responsible for the reuptake of serotonin into nerve cells. By binding to this protein, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane prevents serotonin from being taken back up into the cell, leading to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the antidepressant and anxiolytic effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane.

Biochemical And Physiological Effects

In addition to its antidepressant and anxiolytic effects, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a number of other biochemical and physiological effects. For example, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that are involved in mood regulation. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has also been found to have analgesic properties, meaning that it can reduce pain perception.

Advantages And Limitations For Lab Experiments

One advantage of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it is relatively easy to synthesize, making it a useful compound for lab experiments. Additionally, (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to have a high affinity for the serotonin transporter protein, meaning that it is a potent SSRI. However, one limitation of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane is that it has a relatively short half-life, meaning that it is quickly metabolized by the body. This can make it difficult to achieve therapeutic levels of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the brain.

Future Directions

There are a number of potential future directions for research on (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. One area of interest is the development of more potent and selective SSRI compounds based on the structure of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane. Another area of interest is the study of the effects of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane on other neurotransmitter systems, such as the glutamate system, which has been implicated in a variety of psychiatric disorders. Finally, there is interest in exploring the potential use of (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine.

Synthesis Methods

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone. Other methods include the reductive amination of a bicyclic ketone and the cyclization of a suitable precursor molecule.

Scientific Research Applications

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been studied for its potential applications in the treatment of a variety of conditions, including depression, anxiety, and addiction. (2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane has been found to act as a selective serotonin reuptake inhibitor (SSRI), meaning that it increases the levels of serotonin in the brain by blocking its reuptake into nerve cells. This mechanism of action is similar to that of many commonly used antidepressant drugs.

properties

CAS RN

13218-10-5

Product Name

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C9H17N/c1-7-5-9-3-4-10(7)8(2)6-9/h7-9H,3-6H2,1-2H3/t7-,8+,9?

InChI Key

IMXCYDBCCRSUJB-JVHMLUBASA-N

Isomeric SMILES

C[C@@H]1CC2CCN1[C@H](C2)C

SMILES

CC1CC2CCN1C(C2)C

Canonical SMILES

CC1CC2CCN1C(C2)C

Origin of Product

United States

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